Comparative Lipophilicity (LogP) Profile of the Dihydrochloride Salt vs. the Free Base of a Des-methyl Analog
The dihydrochloride salt form of 2-Amino-N-methyl-N-pyridin-4-ylmethyl-acetamide (CAS 1240526-50-4) exhibits a significantly lower calculated LogP (more hydrophilic) compared to the free base of a closely related analog, 2-Amino-N-pyridin-4-ylmethyl-acetamide (CAS 864273-25-6) [1]. This difference in lipophilicity directly impacts its aqueous solubility and behavior in biological assays and synthetic reactions.
Target (dihydrochloride) more hydrophilic
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = -0.968 (dihydrochloride salt) |
| Comparator Or Baseline | LogP = -0.3435 (free base of 2-Amino-N-pyridin-4-ylmethyl-acetamide) |
| Quantified Difference | ΔLogP = -0.6245 (target compound is more hydrophilic) |
| Conditions | Computational prediction / vendor data (ChemBase, ChemScene) |
Why This Matters
The increased hydrophilicity of the dihydrochloride salt may offer superior aqueous solubility for in vitro assays or certain synthetic protocols, while the free base of the des-methyl analog may be more suitable for organic phase reactions.
- [1] ChemBase. (n.d.). 2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide dihydrochloride [Product Page]. Retrieved April 22, 2026. View Source
